molecular formula C14H11N3O2 B062720 2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid CAS No. 190121-99-4

2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid

Cat. No.: B062720
CAS No.: 190121-99-4
M. Wt: 253.26 g/mol
InChI Key: QYGXOZAZNUAHPH-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid is an aromatic heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with p-aminobenzoic acid under acidic conditions. This reaction forms the benzimidazole ring system, which is then further functionalized to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes and interferes with intracellular processes. In cancer therapy, it induces apoptosis in tumor cells by interacting with cytochrome P450 enzymes and generating reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid is unique due to its combination of benzimidazole and aminophenyl moieties, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group also allows for further functionalization and derivatization .

Properties

IUPAC Name

2-(4-aminophenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,15H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGXOZAZNUAHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354491
Record name 2-(4-Aminophenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190121-99-4
Record name 2-(4-Aminophenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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